molecular formula C11H13ClN2O2 B6232935 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride CAS No. 198487-78-4

2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride

Cat. No.: B6232935
CAS No.: 198487-78-4
M. Wt: 240.7
InChI Key:
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Description

2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzimidazole ring substituted with dimethyl groups and an acetic acid moiety, which is further converted to its hydrochloride salt for enhanced solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride typically involves the following steps:

    Formation of the Benzimidazole Ring: The initial step involves the cyclization of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.

    Dimethylation: The benzimidazole ring is then subjected to alkylation using methylating agents such as methyl iodide or dimethyl sulfate to introduce the dimethyl groups at the 5 and 6 positions.

    Acetic Acid Substitution: The dimethyl-substituted benzimidazole is then reacted with chloroacetic acid or its ester in the presence of a base like sodium hydroxide to introduce the acetic acid moiety.

    Hydrochloride Formation: Finally, the free acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Benzimidazole N-oxides.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anti-inflammatory, anticancer, and antiparasitic agent.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes, such as DNA synthesis, protein synthesis, and cell signaling.

    Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a similar core structure but lacking the dimethyl and acetic acid substitutions.

    Mebendazole: An antiparasitic drug with a benzimidazole core and additional functional groups that enhance its activity.

    Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders, featuring a benzimidazole ring with different substituents.

Uniqueness

2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dimethyl groups and the acetic acid moiety enhances its solubility, stability, and potential biological activities compared to other benzimidazole derivatives.

Properties

CAS No.

198487-78-4

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.7

Purity

95

Origin of Product

United States

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